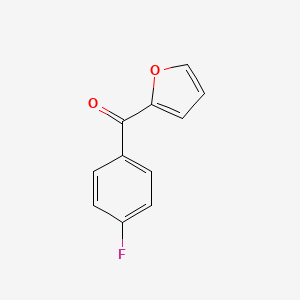

(4-fluorophenyl)(2-furyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGYNSZHLOWNLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415459 | |

| Record name | 2-[(4-fluorophenyl)carbonyl]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15817-51-3 | |

| Record name | 2-[(4-fluorophenyl)carbonyl]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Furyl Ketone Scaffold

An In-Depth Technical Guide to the Synthesis of (4-fluorophenyl)(2-furyl)methanone

This compound is a diaryl ketone that serves as a pivotal intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The incorporation of a furan ring, a five-membered aromatic heterocycle, imparts unique electronic properties and conformational flexibility, making it a valuable pharmacophore. The 4-fluorophenyl moiety is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. Consequently, robust and efficient synthesis of this ketone is of paramount importance for researchers in drug discovery and materials science.[1][2][3][4][5]

This guide provides a comprehensive overview of the predominant synthetic strategy for this compound, focusing on the Friedel-Crafts acylation reaction. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, discuss critical process parameters, and outline methods for product characterization.

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of furan with 4-fluorobenzoyl chloride.[6] This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich furan ring attacks a highly electrophilic acylium ion.[7]

Caption: Overall reaction scheme for the synthesis.

Mechanistic Insights: The Rationale for Catalyst Selection

The Friedel-Crafts acylation mechanism proceeds through three principal steps:

-

Generation of the Electrophile: The Lewis acid catalyst coordinates to the chlorine atom of 4-fluorobenzoyl chloride, polarizing the carbon-chlorine bond and facilitating the formation of a highly reactive acylium ion (F-Ph-CO⁺).[6][7]

-

Electrophilic Attack: The π-system of the furan ring, acting as a nucleophile, attacks the electrophilic carbon of the acylium ion. Furan is highly activated towards electrophilic substitution, with the attack preferentially occurring at the C2 (alpha) position due to superior resonance stabilization of the resulting cationic intermediate (the sigma complex).[7]

-

Restoration of Aromaticity: A proton is abstracted from the C2 position by the Lewis acid complex (e.g., [AlCl₄]⁻), restoring the aromaticity of the furan ring and yielding the final ketone product.

Caption: Logical flow of the reaction mechanism.

Causality Behind Catalyst Choice: While traditional Lewis acids like aluminum trichloride (AlCl₃) are potent catalysts for Friedel-Crafts reactions, they are often too harsh for sensitive substrates like furan.[8][9] Furan's high reactivity and susceptibility to acid-catalyzed polymerization can lead to significant side reactions and low yields under classical conditions.[8] Therefore, milder and more selective Lewis acids are required.

-

Boron trifluoride etherate (BF₃·OEt₂): This catalyst is often preferred as it is less aggressive than AlCl₃, reducing the extent of polymerization and improving the yield of the desired 2-acylfuran.[8]

-

Ytterbium(III) triflate (Yb(OTf)₃): As a rare-earth metal triflate, Yb(OTf)₃ is a water-tolerant Lewis acid that can effectively catalyze the acylation under milder conditions, often in catalytic amounts.[10] Its use aligns with green chemistry principles due to its reusability and lower environmental impact.[10]

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and reproducibility, incorporating best practices for handling air- and moisture-sensitive reagents.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Furan | Reagent | Sigma-Aldrich | Freshly distilled before use. |

| 4-Fluorobenzoyl Chloride | ≥98% | Sigma-Aldrich | Stored under inert gas.[3] |

| Ytterbium(III) triflate | 99% | Strem Chemicals | Stored in a desiccator. |

| Dichloromethane (DCM) | Anhydrous | Acros Organics | Dried over molecular sieves. |

| Saturated NaHCO₃ solution | ACS | Fisher Scientific | For workup. |

| Anhydrous MgSO₄ | ACS | Fisher Scientific | For drying. |

| Nitrogen (N₂) or Argon (Ar) | High Purity | Airgas | For inert atmosphere. |

Step-by-Step Methodology

Caption: Experimental workflow from setup to analysis.

-

Inert Atmosphere Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Reagent Preparation: In the flask, Ytterbium(III) triflate (0.1 eq.) is dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath.

-

Reactant Addition: Freshly distilled furan (1.2 eq.) is added to the stirred solution. 4-fluorobenzoyl chloride (1.0 eq.) is dissolved in a small amount of anhydrous DCM and transferred to the dropping funnel. The acyl chloride solution is then added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Execution: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 4-6 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material (4-fluorobenzoyl chloride) is consumed.

-

Workup and Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice more with DCM.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure product.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the furan ring protons (typically in the δ 6.5-7.8 ppm range) and the 4-fluorophenyl protons (two doublets or multiplets in the δ 7.0-8.0 ppm range). |

| ¹³C NMR | A carbonyl carbon signal (C=O) typically around δ 180-190 ppm, along with distinct signals for the aromatic carbons of both rings. |

| FT-IR | A strong characteristic absorption band for the ketone carbonyl (C=O) stretch, typically around 1650-1670 cm⁻¹. |

| Mass Spec (MS) | The molecular ion peak corresponding to the exact mass of the product (C₁₁H₇FO₂). |

| Melting Point | A sharp melting point indicates high purity. For comparison, the similar compound (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone has a melting point of 64-70°C.[11] |

Conclusion and Authoritative Grounding

The Friedel-Crafts acylation remains the most effective and scalable method for the synthesis of this compound. The key to a successful synthesis lies in managing the reactivity of the furan ring by selecting an appropriate mild Lewis acid catalyst, such as Yb(OTf)₃ or BF₃·OEt₂, to prevent polymerization and maximize the yield of the desired 2-acylated product.[8][10] The protocol described herein provides a reliable and self-validating framework for researchers, ensuring high purity and reproducible yields. This foundational molecule will continue to be a critical building block in the development of novel therapeutics and advanced materials.

References

-

Su, W., Li, J., Zhang, Z., & Li, Y. (2004). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Zenodo. [Link]

-

Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. (2022). ResearchGate. [Link]

-

Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Pak. J. Pharm. Sci.[Link]

-

Powerful pawar(Teach India). (2020). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube. [Link]

-

Waylander. (2020). Friedel-Crafts acylation of furan. Chemistry Stack Exchange. [Link]

- CN104098464A - Preparation method for 4-fluorobenzoyl chloride.

-

Regioselective friedel-crafts acylation with. Chinese Pharmaceutical Journal. [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

-

Enantioselective Friedel–Crafts Alkylation of Furans with o-Quinone Methide Using a Chiral Oxazaborolidinium Ion Catalyst. (2022). Organic Letters - ACS Publications. [Link]

-

Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. ResearchGate. [Link]

-

(4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. PMC - NIH. [Link]

-

4-fluorobenzoyl chloride formation. Reddit. [Link]

-

Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. (2023). PubMed. [Link]

-

Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Fakultas Farmasi UAD. [Link]

-

Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one. ResearchGate. [Link]

-

Acylation of furan mechanism structure. Filo. [Link]

-

Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. ResearchGate. [Link]

-

Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support. ProQuest. [Link]

- WO2023005587A1 - Synthesis method for empagliflozin key intermediate.

-

Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. NIH. [Link]

-

2-furyl(4-iodophenyl)methanone. ChemSynthesis. [Link]

-

Step (a): Preparation of 4-fluorobenzoyl chloride. PrepChem.com. [Link]

-

Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate. [Link]

-

4-Fluorobenzoyl Chloride. Anshul Specialty Molecules. [Link]

-

Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. ResearchGate. [Link]

-

Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. (2011). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Fluorobenzoyl Chloride [anshulchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. acylation of furan mechanism structure | Filo [askfilo.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling - ProQuest [proquest.com]

- 10. zenodo.org [zenodo.org]

- 11. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2 [chemicalbook.com]

Introduction: Significance of the (4-fluorophenyl)(2-furyl)methanone Scaffold

An In-depth Technical Guide to the Physicochemical Characterization of (4-fluorophenyl)(2-furyl)methanone

Executive Summary

This technical guide provides a comprehensive framework for the definitive characterization of this compound, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. The strategic incorporation of a furan moiety and a fluorinated phenyl ring suggests potential for novel pharmacological activities and advantageous physicochemical properties.[1][2][3] This document, written from the perspective of a Senior Application Scientist, details a multi-technique analytical workflow designed for unambiguous structural verification and purity assessment. We move beyond mere procedural descriptions to explain the scientific rationale behind the selection of each method, ensuring a self-validating and robust characterization cascade. The protocols provided for synthesis, purification, spectroscopic analysis (NMR, FTIR, MS), and crystallographic studies are designed for reproducibility and serve as a reliable reference for researchers in drug discovery and chemical synthesis.

The confluence of a furan ring and a fluorinated aromatic system in this compound creates a molecule with high potential value. The furan ring is a five-membered aromatic heterocycle present in numerous pharmacologically active compounds, where it can act as a bioisostere for a phenyl group, often improving metabolic stability and receptor interaction.[2][4] Its unique electronic and steric properties make it a versatile building block in drug discovery.[3][5]

Simultaneously, the incorporation of a fluorine atom onto the phenyl ring is a well-established strategy in medicinal chemistry.[6] Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[6][7] The resulting ketone linkage provides a critical polar interaction point. Therefore, a rigorous and complete characterization of this molecule is the foundational step for any subsequent investigation into its potential applications.

Synthesis and Purification

The most direct and industrially scalable approach to synthesizing this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution involves the reaction of furan with 4-fluorobenzoyl chloride, typically in the presence of a Lewis acid catalyst.

Proposed Synthetic Workflow

The logical flow for the synthesis and purification is outlined below. The choice of a mild Lewis acid like tin(IV) chloride (SnCl₄) is strategic to prevent polymerization of the acid-sensitive furan ring.

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis

Rationale: Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants. The reaction is conducted at 0°C to control the exothermic nature of the acylation and minimize side reactions.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add furan (1.0 equivalent) dissolved in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add 4-fluorobenzoyl chloride (1.05 equivalents) to the solution.

-

Catalyst Addition: Slowly add tin(IV) chloride (SnCl₄, 1.1 equivalents) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 hexane/ethyl acetate mobile phase. The disappearance of the starting material and the appearance of a new, higher-Rf spot indicates product formation.

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing 2M hydrochloric acid to decompose the catalyst and unreacted acyl chloride.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification

Rationale: A two-step purification process ensures high purity. Column chromatography provides separation from non-polar and highly polar impurities, while recrystallization yields a crystalline solid suitable for analysis, including X-ray crystallography.

-

Column Chromatography: Adsorb the crude oil onto a small amount of silica gel. Load it onto a silica gel column packed in hexane. Elute the product using a gradient of ethyl acetate in hexane (e.g., starting from 2% and gradually increasing to 10%).

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

-

Recrystallization: Dissolve the resulting solid in a minimum amount of hot ethanol. Add water dropwise until persistent cloudiness is observed. Re-heat until the solution is clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with cold ethanol/water (1:1), and dry under vacuum.

Structural Elucidation and Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure.

Caption: The integrated analytical characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of protons, ¹³C NMR identifies all unique carbon atoms, and ¹⁹F NMR confirms the presence and environment of the fluorine atom.

Protocol:

-

Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.

-

Experiments: Run standard ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F{¹H} (proton-decoupled) experiments. For more detailed analysis, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.

Expected Data & Interpretation:

| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale/Reference Insight |

| ¹H NMR | 7.90 - 7.80 | dd (J ≈ 8.8, 5.4 Hz) | 2H, H-2', H-6' | Protons ortho to the carbonyl and meta to the fluorine on the phenyl ring.[8] |

| 7.75 - 7.70 | dd (J ≈ 1.7, 0.8 Hz) | 1H, H-5 | Furan proton adjacent to the oxygen, deshielded.[9] | |

| 7.30 - 7.20 | dd (J ≈ 3.6, 0.8 Hz) | 1H, H-3 | Furan proton ortho to the carbonyl group. | |

| 7.20 - 7.10 | t (J ≈ 8.8 Hz) | 2H, H-3', H-5' | Protons meta to the carbonyl and ortho to the fluorine on the phenyl ring.[8] | |

| 6.60 - 6.55 | dd (J ≈ 3.6, 1.7 Hz) | 1H, H-4 | Furan proton coupling to both H-3 and H-5.[9] | |

| ¹³C NMR | ~182.0 | s | C=O | Carbonyl carbon, typical chemical shift for aryl ketones.[8] |

| 165.5 (d, J ≈ 255 Hz) | d | C-4' | Carbon directly attached to fluorine shows a large one-bond C-F coupling.[8] | |

| ~152.0 | s | C-2 | Furan carbon attached to the carbonyl group. | |

| ~147.0 | s | C-5 | Furan carbon adjacent to oxygen. | |

| 132.5 (d, J ≈ 9 Hz) | d | C-2', C-6' | Carbons ortho to the carbonyl show a three-bond C-F coupling.[8][10] | |

| 133.0 (d, J ≈ 3 Hz) | d | C-1' | Ipso-carbon of the phenyl ring shows a small C-F coupling.[8] | |

| ~120.0 | s | C-3 | Furan carbon. | |

| 115.5 (d, J ≈ 22 Hz) | d | C-3', C-5' | Carbons ortho to fluorine show a large two-bond C-F coupling.[8] | |

| ~112.5 | s | C-4 | Furan carbon. | |

| ¹⁹F NMR | -105 to -115 | m | Ar-F | Typical range for a fluorine on a benzoyl moiety. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups based on their characteristic vibrational frequencies. For this molecule, the key signatures will be the carbonyl (C=O) stretch, C-F bond vibration, and vibrations associated with the furan ring.

Protocol:

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation:

| Frequency Range (cm⁻¹) | Vibration Type | Expected Appearance | Rationale/Reference Insight |

| 1660 - 1650 | C=O Stretch (Aryl Ketone) | Strong, Sharp | Conjugation with both the furan and phenyl rings lowers the frequency from a typical ketone (~1715 cm⁻¹).[11] |

| 1605 - 1590 | C=C Aromatic Stretch | Medium-Strong | Characteristic of the fluorophenyl ring.[11] |

| 1570 - 1550 | C=C Furan Ring Stretch | Medium | Characteristic vibration of the furan ring system. |

| 1240 - 1220 | C-F Stretch (Aryl-F) | Strong, Sharp | A very characteristic and intense absorption for aryl fluorides.[7] |

| ~1160 | Furan Ring Breathing | Medium | C-O-C asymmetric stretch within the furan ring. |

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the structure determined by NMR. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.

Protocol:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition (ESI-MS): Infuse the sample solution directly into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap). Acquire data in positive ion mode.

-

Fragmentation (MS/MS): Select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Expected Data & Interpretation: The molecular formula is C₁₁H₇FO₂ with a monoisotopic mass of 190.0430 Da.[10][12]

| m/z (Mass-to-Charge Ratio) | Assignment | Rationale |

| 191.0508 | [M+H]⁺ | Protonated molecular ion. The measured value in HRMS should be within 5 ppm of this calculated value. |

| 123.0135 | [C₇H₄FO]⁺ | Fragment corresponding to the 4-fluorobenzoyl cation, resulting from cleavage of the ketone-furan bond. |

| 95.0130 | [C₅H₃O₂]⁺ | Fragment corresponding to the 2-furoyl cation. |

| 67.0184 | [C₄H₃O]⁺ | Furanium cation, resulting from the loss of CO from the 2-furoyl fragment. |

Crystallographic Analysis

Rationale: While the combination of NMR, IR, and MS provides a definitive structure, single-crystal X-ray diffraction (XRD) offers the ultimate, unambiguous proof. It provides precise 3D coordinates of every atom, allowing for the determination of exact bond lengths, bond angles, and the dihedral angle between the furan and fluorophenyl rings.[13]

Protocol:

-

Crystal Growth: Grow single crystals suitable for XRD by slow evaporation of a saturated solution of the compound in a solvent system like ethanol/water or ethyl acetate/hexane.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data.[14][15]

Expected Findings:

-

Confirmation of Connectivity: The 3D structure will match the connectivity determined by NMR.

-

Bond Lengths and Angles: Will be consistent with standard values for sp² carbons and associated functional groups. The C=O bond should be ~1.23 Å, and the aryl C-F bond ~1.35 Å.[16]

-

Planarity and Torsion: The analysis will reveal the degree of planarity of the two rings and the dihedral angle between them, which is influenced by steric hindrance and electronic effects. Based on similar structures, a significant twist between the rings is expected.[15]

Summary of Physicochemical Properties

| Property | Technique | Value / Observation |

| Molecular Formula | HRMS | C₁₁H₇FO₂ |

| Molecular Weight | MS | 190.18 g/mol [12] |

| Appearance | Visual | White crystalline solid |

| ¹H NMR (CDCl₃) | NMR | Signals consistent with furan and 4-fluorobenzoyl moieties. |

| ¹³C NMR (CDCl₃) | NMR | 11 unique carbon signals, including a C=O at ~182 ppm and a C-F doublet at ~165.5 ppm (J ≈ 255 Hz). |

| FTIR (KBr) | FTIR | Strong absorptions at ~1655 cm⁻¹ (C=O) and ~1230 cm⁻¹ (C-F). |

| HRMS (ESI+) | MS | [M+H]⁺ found at m/z 191.0508 (± 5 ppm). |

Conclusion

This guide has detailed a systematic and scientifically-grounded approach to the complete characterization of this compound. By employing a synergistic combination of synthesis, purification, and advanced analytical techniques including NMR, FTIR, MS, and X-ray crystallography, a researcher can establish the identity, purity, and detailed structure of this compound with the highest degree of confidence. The causality-driven protocols and interpretive frameworks provided herein are designed to ensure data integrity and reproducibility, forming the essential foundation for any further investigation into the promising applications of this molecule.

References

- The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.

- ChemicalBook. Bis(4-fluorophenyl)-methanone(345-92-6) 1H NMR spectrum.

- ResearchGate. (PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents.

- ResearchGate. Clinically approved drugs containing furan ring.

- ChemicalBook. Bis(4-fluorophenyl)-methanone(345-92-6) 13C NMR spectrum.

- SpectraBase. Methanone, (4-fluorophenyl)2-furanyl- - Optional[13C NMR] - Chemical Shifts.

- Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- PubMed. Furans, thiophenes and related heterocycles in drug discovery.

- Google Patents. WO2023005587A1 - Synthesis method for empagliflozin key intermediate.

- PMC - NIH. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches.

- Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity.

- ResearchGate. Fourier transform infrared (FTIR) spectra of (4‐fluorophenyl)(phenyl)....

- PubMed. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl).

- ResearchGate. Furans, Thiophenes and Related Heterocycles in Drug Discovery.

- PMC - NIH. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride.

- Furan as a versatile synthon.

- Matrix Scientific. This compound.

- NIH. (4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone.

- Benchchem. Potential Biological Activities of (3-Fluorophenyl)(morpholino)methanone: A Technical Guide.

- NIH. Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone.

- CORE. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1‐(4‐fluorophenyl)‐2‐(methylamino) -.

- PMC - NIH. (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone.

- Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material.

- PMC - NIH. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone.

- PMC - NIH. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Furan as a versatile synthon [pubsapp.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. spectrabase.com [spectrabase.com]

- 11. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 15817-51-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 13. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (4-fluorophenyl)(2-furyl)methanone

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (4-fluorophenyl)(2-furyl)methanone (CAS No. 15817-51-3), a key heterocyclic ketone intermediate in synthetic chemistry.[1] As drug development pipelines and materials science increasingly rely on fluorinated scaffolds and furan-containing moieties, rigorous and unambiguous structural confirmation is paramount. This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify the identity, purity, and structure of this compound. Written for researchers, scientists, and drug development professionals, this guide emphasizes not just the data itself, but the causal reasoning behind the experimental protocols and the interpretation of the resulting spectra.

Introduction: The Rationale for Spectroscopic Scrutiny

This compound is a diaryl ketone featuring a fluorinated phenyl ring and an electron-rich furan ring. This unique electronic combination makes it a valuable precursor for synthesizing more complex molecules, particularly in medicinal chemistry where the 4-fluorophenyl group can enhance metabolic stability and binding affinity, while the furan ring serves as a versatile chemical handle.

Given its role as a foundational building block, ensuring the structural integrity of this molecule is non-negotiable. Spectroscopic analysis provides a definitive fingerprint, confirming that the desired regiochemistry has been achieved during synthesis—typically a Friedel-Crafts acylation—and that the material is free from significant impurities. This guide will deconstruct the characteristic spectroscopic signature of this compound.

Molecular Structure and Synthesis Overview

The primary synthetic route to this compound is the Friedel-Crafts acylation of furan with 4-fluorobenzoyl chloride. This reaction is notoriously sensitive; furan is prone to polymerization under harsh acidic conditions.[2] Therefore, milder Lewis acid catalysts, such as BF₃·OEt₂, are often preferred over stronger ones like AlCl₃ to ensure the desired 2-acylated product is formed cleanly.[2]

The subsequent spectroscopic analysis is designed to confirm two critical outcomes of the synthesis:

-

Regioselectivity: Acylation has occurred at the C2 position of the furan ring, which is electronically favored.

-

Structural Integrity: Both the 4-fluorophenyl and 2-furyl moieties are intact and correctly connected through the ketone carbonyl bridge.

Sources

The Biological Versatility of (4-fluorophenyl)(2-furyl)methanone: A Technical Guide for Drug Discovery

Introduction

(4-fluorophenyl)(2-furyl)methanone is a synthetic ketone featuring a 4-fluorophenyl group and a 2-furyl group linked by a carbonyl bridge. Its chemical structure, characterized by the electron-withdrawing fluorine atom and the electron-rich furan ring, suggests a potential for diverse biological activities. While direct and extensive research on this specific molecule is nascent, a comprehensive analysis of structurally related compounds reveals a promising landscape for its application in medicinal chemistry. This guide provides an in-depth exploration of the potential biological activities of this compound, drawing upon established findings for its derivatives and proposing robust experimental frameworks for its future investigation.

Chemical Profile

-

IUPAC Name: (4-fluorophenyl)(furan-2-yl)methanone

-

CAS Number: 15817-51-3[1]

-

Molecular Formula: C₁₁H₇FO₂[1]

-

Molecular Weight: 190.18 g/mol [1]

The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the furan ring is a known pharmacophore present in numerous bioactive molecules.

Potential Biological Activities and Mechanistic Insights

Based on the biological evaluation of structurally similar compounds, this compound is hypothesized to exhibit a range of therapeutic effects.

Anticancer Potential

Derivatives of (4-fluorophenyl)methanone have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, a series of (4-fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives were synthesized and evaluated for their anti-cancer activity against the MCF-7 breast cancer cell line.[2][3] Notably, some of these compounds exhibited more potent cytotoxicity than the standard drug doxorubicin.[2][3]

Putative Mechanism of Action: While the precise mechanism for these derivatives is not fully elucidated, many anticancer agents bearing similar heterocyclic scaffolds are known to induce apoptosis through the modulation of key signaling pathways, such as the p53 and NF-κB pathways. They may also act as inhibitors of crucial enzymes involved in cell proliferation and survival, like kinases or topoisomerases.

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity

The furan nucleus is a well-established pharmacophore in antimicrobial agents. Studies on 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives have shown decent antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] The introduction of different substituents on the piperazine ring was found to modulate the antimicrobial potency.[4]

Putative Mechanism of Action: The antimicrobial action of furan-containing compounds is often attributed to the generation of reactive oxygen species (ROS) upon reduction of the nitro group (if present) or interference with bacterial DNA synthesis and enzymatic functions. The lipophilicity conferred by the aromatic and heterocyclic rings can facilitate penetration through the bacterial cell membrane.

Caption: General workflow of antimicrobial action.

Anti-inflammatory Properties

Compounds incorporating a fluorophenyl moiety have been investigated as anti-inflammatory agents. For example, fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been shown to act as NF-κB inhibitors, a key signaling pathway in inflammation.[5] Additionally, some 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives have demonstrated potent inhibition of inflammatory mediators like TNF-α.[6]

Putative Mechanism of Action: The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating inflammatory signaling cascades like the NF-κB and MAPK pathways.

Sources

- 1. 15817-51-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Fluorophenyl)(2-furyl)methanone: A Versatile Scaffold for Novel Therapeutics—A Mechanistic Exploration of its Derivatives

Introduction

(4-Fluorophenyl)(2-furyl)methanone represents a core chemical structure that has served as a foundational scaffold for the development of a diverse range of biologically active compounds. While the specific mechanism of action for the parent compound is not extensively characterized in publicly available literature, its structural motifs are present in numerous derivatives that exhibit significant pharmacological activities. This guide provides an in-depth technical exploration of the established and putative mechanisms of action for key classes of this compound derivatives, offering insights for researchers, scientists, and professionals in drug development. We will delve into the anticancer, antimicrobial, and central nervous system-modulating properties of these compounds, elucidating the experimental evidence that underpins our current understanding of their therapeutic potential.

Section 1: Anticancer and Antimicrobial Derivatives

A significant area of investigation for compounds derived from the (4-fluorophenyl)methanone scaffold has been in the realm of oncology and infectious diseases. The incorporation of various heterocyclic moieties, such as indolizine and oxadiazole, has yielded derivatives with promising cytotoxic and antimicrobial activities.

Cytotoxic Activity against Human Breast Carcinoma

A novel series of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives has been synthesized and evaluated for their anti-cancer properties against the MCF-7 human breast carcinoma cell line.[1][2][3] Several of these derivatives exhibited potent cytotoxicity.[1][2][3]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A standard method to assess the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Methodology:

-

Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 hours). A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Quantitative Data Summary: Cytotoxicity of Methanone Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Derivative 9j | MCF-7 | 21.57 | Doxorubicin | 25.71 |

| Derivative 9n | MCF-7 | 8.52 | Doxorubicin | 25.71 |

Data sourced from Mahanthesha G, et al. (2022).[1][2][3]

Antimicrobial Activity

The same series of indolizine-oxadiazole derivatives of (4-fluorophenyl)methanone also demonstrated moderate antibacterial and antifungal activities.[1][2][3] The antibacterial efficacy was evaluated against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), while the antifungal activity was tested against Candida albicans.[1][2]

Section 2: Central Nervous System (CNS) Acting Derivatives

The (4-fluorophenyl)methanone scaffold is also a key component in compounds designed to modulate CNS targets, showing potential for the treatment of psychiatric and neurodegenerative disorders.

Atypical Dopamine Transporter (DAT) Inhibitors

Derivatives incorporating alicyclic amines have been synthesized and identified as atypical dopamine transporter (DAT) inhibitors.[4] These compounds show therapeutic potential in preclinical models of psychostimulant use disorders.[4] Unlike typical DAT inhibitors that can have psychostimulant effects, these atypical inhibitors are designed to reduce the reinforcing effects of drugs like cocaine and methamphetamine without exhibiting such behaviors themselves.[4]

The mechanism of these atypical inhibitors involves binding to the dopamine transporter, thereby blocking the reuptake of dopamine from the synaptic cleft. This leads to an increase in extracellular dopamine levels, but in a manner that does not produce the same psychostimulant effects as cocaine.[4] The binding affinities of these compounds for DAT are determined through radioligand binding assays.[4]

Experimental Protocol: Radioligand Binding Assay for DAT Affinity

This assay quantifies the affinity of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Methodology:

-

Tissue Preparation: Brain tissue (e.g., rat striatum), rich in dopamine transporters, is homogenized in a suitable buffer. The cell membranes containing the transporters are then isolated by centrifugation.

-

Binding Reaction: The membrane preparation is incubated with a specific radioligand for DAT (e.g., [3H]WIN 35,428) and various concentrations of the test compound.

-

Incubation and Separation: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a known DAT inhibitor) from the total binding. The inhibition constant (Ki) of the test compound is then calculated from its IC50 value (the concentration that displaces 50% of the radioligand).

Diagram: General Workflow for Biological Activity Screening

Caption: Mechanism of a 5-HT2A inverse agonist, which reduces the receptor's basal signaling activity.

Conclusion

The this compound core structure is a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with significant and diverse biological activities. While the mechanism of the parent compound remains to be fully elucidated, its derivatives have shown considerable promise as anticancer, antimicrobial, and CNS-modulating agents. The exploration of these derivatives highlights the versatility of this chemical class and underscores the potential for developing novel therapeutics. Future research should focus on further optimizing the lead compounds from these series to improve their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these preclinical findings into clinical applications.

References

-

Mahanthesha G, Suresh T, Naik TRR. Synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. Int. J. Pharm. Sci. Drug Res. 2022;14(1):8-18. [Link]

-

ResearchGate. (PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of (4-Fluorophenyl) (1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives a. [Link]

-

PubMed. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. [Link]

-

Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. [Link]

-

PubChem. (4-Fluorophenyl)(pyridin-4-yl)methanone. [Link]

-

Semantic Scholar. (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. [Link]

-

PubChem. (4-Fluorophenyl)(2-methylthiazol-5-yl)methanone. [Link]

-

PubMed Central. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]

-

PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

-

PubMed Central. (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. [Link]

-

PubChem. [4-(4-Fluorophenyl)phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone. [Link]

-

PubChem. (4-Fluorophenyl)-(5-hydroxy-2-pyridinyl)methanone. [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

-

National Institutes of Health. (4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. [Link]

-

National Center for Biotechnology Information. N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. [Link]

-

PubMed. 4-Flourophenyl-substituted 5H-indeno[1,2-b]pyridinols with enhanced topoisomerase IIα inhibitory activity: Synthesis, biological evaluation, and structure-activity relationships. [Link]

-

PubChemLite. (4-fluorophenyl)(pyridin-4-yl)methanone. [Link]

Sources

- 1. ijpsdronline.com [ijpsdronline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of (4-fluorophenyl)(2-furyl)methanone

Abstract

(4-fluorophenyl)(2-furyl)methanone is a synthetic compound featuring a fluorinated phenyl ring linked to a furan ring via a ketone bridge. This unique structural arrangement positions it as a molecule of significant interest for therapeutic development. The furan moiety is a well-established pharmacophore present in numerous biologically active compounds, while the 4-fluorophenyl group can enhance metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, drawing upon the known biological activities of structurally related furan and benzophenone derivatives. We will delve into the scientific rationale for investigating its effects on key players in inflammation, neurotransmission, and metabolic regulation. Furthermore, this guide will furnish detailed, field-proven experimental protocols for researchers to validate these potential interactions and elucidate the compound's mechanism of action, thereby paving the way for future drug discovery and development efforts.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in medicinal chemistry. Heterocyclic compounds, particularly those containing a furan ring, have consistently emerged as a rich source of biologically active molecules.[1] The furan nucleus is a versatile scaffold that imparts a range of pharmacological properties, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer activities.[1][2] The subject of this guide, this compound, combines this privileged heterocycle with a 4-fluorophenyl group, a common modification in drug design aimed at enhancing pharmacokinetic properties.

While direct biological studies on this compound are not extensively documented in publicly available literature, a thorough analysis of its structural components—the 2-furoyl group and the 4-fluorobenzophenone core—provides a strong foundation for predicting its potential therapeutic targets. This guide will explore these potential targets, categorized by their primary physiological roles, and offer a roadmap for their experimental validation.

Potential Therapeutic Arenas and Key Molecular Targets

Based on the known pharmacology of furan and benzophenone derivatives, we can hypothesize that this compound may exert its effects in three primary therapeutic areas: inflammation, neurological disorders, and metabolic diseases.

Anti-inflammatory Activity: Targeting the Eicosanoid Pathway

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. The eicosanoid pathway, which involves the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), plays a central role in mediating the inflammatory response. Furanone derivatives have been identified as inhibitors of both COX-1 and COX-2 enzymes.[3][4][5] Similarly, 2-arylbenzo[b]furan derivatives have demonstrated potent inhibitory activity against human lipoxygenases.[6][7]

Potential Targets:

-

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX enzymes is a well-established anti-inflammatory strategy.

-

5-Lipoxygenase (5-LOX): This enzyme is responsible for the production of leukotrienes, another class of potent pro-inflammatory mediators.[8]

Scientific Rationale: The structural similarity of this compound to known furan-based COX and LOX inhibitors suggests its potential to bind to the active sites of these enzymes and modulate their activity. The presence of the electron-withdrawing fluorine atom on the phenyl ring could influence the electronic properties of the ketone group, potentially enhancing its interaction with the enzyme's active site.

Diagram: Eicosanoid Biosynthesis Pathway and Potential Inhibition

Caption: Potential inhibition of COX and LOX enzymes.

Neurological Applications: Modulation of Ion Channels and Receptors

The structural features of this compound also point towards potential applications in neurological disorders, particularly epilepsy. Many existing anticonvulsant drugs act by modulating the activity of ion channels and neurotransmitter receptors to dampen excessive neuronal firing.[9][10]

Potential Targets:

-

Voltage-Gated Sodium Channels (VGSCs): These channels are crucial for the initiation and propagation of action potentials. Many anticonvulsants stabilize the inactivated state of VGSCs, thereby reducing neuronal excitability.[10][11] Benzophenone derivatives have been shown to modulate the gating of sodium channels.[12]

-

Voltage-Gated Calcium Channels (VGCCs): T-type calcium channels, in particular, are implicated in the generation of absence seizures.

-

GABA-A Receptors: These are the primary inhibitory neurotransmitter receptors in the central nervous system. Positive allosteric modulation of GABA-A receptors enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability. Benzophenone derivatives have been identified as a novel class of GABA-A receptor modulators.[1]

Scientific Rationale: The lipophilic nature of this compound would facilitate its entry into the central nervous system. The benzophenone scaffold has been shown to interact with both voltage-gated ion channels and GABA-A receptors.[1][12] The specific substitutions on the phenyl and furan rings will determine the compound's affinity and selectivity for these targets.

Diagram: Neuronal Excitability and Potential Modulation

Caption: Potential modulation of key neuronal targets.

Metabolic and Anti-cancer Potential: Targeting Nuclear Receptors and Kinase Pathways

Emerging evidence suggests that furan and benzophenone derivatives can also influence cellular processes related to metabolism and cancer.

Potential Targets:

-

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ): This nuclear receptor is a master regulator of adipogenesis and glucose metabolism. Benzophenone derivatives have been shown to act as PPAR-γ agonists.[13]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This signaling cascade is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a common feature of many cancers.

Scientific Rationale: The ability of benzophenone-3 and benzophenone-8 to directly bind to and activate PPAR-γ suggests that this compound may also possess this activity.[13] Furthermore, the anti-proliferative effects observed with some furan derivatives could be mediated through modulation of signaling pathways like MAPK.

Diagram: Cellular Signaling and Potential Modulation

Sources

- 1. Modulation of GABA(A) receptor-mediated currents by benzophenone derivatives in isolated rat Purkinje neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Inhibition of voltage-dependent sodium channels by the anticonvulsant gamma-aminobutyric acid type A receptor modulator, 3-benzyl-3-ethyl-2-piperidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Slow photo-cross-linking kinetics of benzophenone-labeled voltage sensors of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzophenone-3 and benzophenone-8 exhibit obesogenic activity via peroxisome proliferator-activated receptor γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of (4-fluorophenyl)(2-furyl)methanone Derivatives: A Technical Guide for Therapeutic Discovery

Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic and structural properties often confer advantageous pharmacokinetic and pharmacodynamic profiles to bioactive molecules. The furan moiety can act as a bioisostere for a phenyl ring, offering a modulated lipophilic-hydrophilic balance and improved metabolic stability. This has led to the incorporation of the furan scaffold into a diverse array of therapeutic agents with applications spanning anticancer, antimicrobial, anti-inflammatory, and cardiovascular diseases. Within this broad class of compounds, derivatives and analogs of (4-fluorophenyl)(2-furyl)methanone have emerged as a particularly promising chemotype, demonstrating a remarkable breadth of biological activities. The presence of the fluorophenyl group often enhances binding affinity and metabolic stability, making this scaffold a fertile ground for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of this compound derivatives, offering a valuable resource for researchers and drug development professionals.

Synthetic Strategies: Building the this compound Core and its Analogs

The synthesis of this compound and its derivatives can be approached through several strategic routes, with the choice of method often depending on the desired substitution patterns and the availability of starting materials.

Core Synthesis: Friedel-Crafts Acylation

A primary and versatile method for the synthesis of the core this compound structure is the Friedel-Crafts acylation of furan with 4-fluorobenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). However, the high reactivity of the furan ring makes it prone to polymerization under harsh classical Friedel-Crafts conditions. Therefore, milder catalysts and carefully controlled reaction conditions are often necessary to achieve satisfactory yields.

Caption: General scheme for Friedel-Crafts acylation of furan.

Building Analogs and Derivatives

The true therapeutic potential of the this compound scaffold is unlocked through the synthesis of a diverse library of analogs. This is typically achieved by either modifying the starting materials before the core synthesis or by functionalizing the pre-formed ketone.

A common strategy involves the derivatization of a piperazine-containing precursor, furyl(1-piperazinyl)methanone, which can then be reacted with various aralkyl halides to introduce diverse functionalities. This approach allows for the systematic exploration of the chemical space around the core structure.

Caption: Proposed anticancer mechanism of action.

Structure-Activity Relationship (SAR): The anticancer potency of these derivatives is highly dependent on the nature and position of substituents. For instance, in a series of (4-fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives, compounds with specific substitutions on the phenyl ring of the oxadiazole moiety exhibited the most potent cytotoxic activity against the MCF-7 breast cancer cell line. This highlights the importance of fine-tuning the peripheral functionalities to optimize anticancer efficacy.

| Compound Derivative | Modification | Cell Line | IC₅₀ (µM) | Reference |

| 9j | 4-chlorophenyl on oxadiazole | MCF-7 | 21.57 | |

| 9n | 4-nitrophenyl on oxadiazole | MCF-7 | 8.52 | |

| Doxorubicin (Standard) | - | MCF-7 | 25.71 |

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound derivatives have shown promise as potent antibacterial and antifungal agents.

Mechanism of Action: The antimicrobial mechanism of furan-containing compounds often involves the generation of reactive intermediates within the microbial cell. For nitrofurans, the nitro group is reduced by bacterial flavoproteins to highly reactive species that can damage bacterial DNA and ribosomal proteins. For other derivatives, the mechanism may involve the disruption of cell membrane integrity or the inhibition of essential enzymes.

Structure-Activity Relationship (SAR): The antimicrobial spectrum and potency are significantly influenced by the substituents on the core scaffold. In a study of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives, the presence of a 2-bromobenzyl group resulted in the lowest minimum inhibitory concentration (MIC) against Salmonella typhi. This suggests that halogenated benzyl moieties can enhance antibacterial activity.

| Compound Derivative | Modification | Bacterial Strain | MIC (µg/mL) | Reference |

| 3e | 2-bromobenzyl | S. typhi | 7.52 ± 0.3 | |

| Ciprofloxacin (Standard) | - | S. typhi | 7.45 ± 0.58 |

Expanding the Therapeutic Horizon: Anti-inflammatory, Analgesic, and Antipsychotic Potential

Beyond their well-documented anticancer and antimicrobial activities, furan-based compounds, including those with the (4-fluorophenyl)methanone moiety, have shown potential in other therapeutic areas.

-

Anti-inflammatory Activity: Furan derivatives have been investigated for their ability to inhibit inflammatory mediators. Some benzophenone derivatives have demonstrated significant anti-inflammatory activity in carrageenan-induced footpad edema assays. The mechanism is often linked to the inhibition of enzymes like cyclooxygenase (COX).

-

Analgesic Properties: Certain furan-containing compounds have been identified as novel COX-2 inhibitors with analgesic profiles, suggesting their potential in pain management.

-

Antipsychotic Potential: The furan nucleus has been incorporated into molecules designed as potential antipsychotic agents. These compounds often exhibit affinity for dopamine D2 and serotonin 5-HT1A receptors, key targets in the treatment of psychosis.

Experimental Protocols: A Guide to In Vitro Evaluation

The successful development of this compound derivatives as therapeutic agents relies on robust and reproducible in vitro evaluation. The following protocols provide a framework for the initial screening of these compounds for their anticancer and antimicrobial activities.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

- Maintain human cancer cell lines (e.g., MCF-7 for breast cancer) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

- Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

2. Compound Treatment:

- Prepare stock solutions of the test compounds in DMSO.

- Treat the cells with serial dilutions of the compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

3. MTT Assay:

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: In Vitro Antibacterial Activity Assessment (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

1. Preparation of Bacterial Inoculum:

- Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

- Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

2. Compound Dilution:

- Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

3. Inoculation and Incubation:

- Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

- Incubate the plates at 37°C for 18-24 hours.

4. MIC Determination:

- The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable diversity of biological activities. The synthetic versatility of this core allows for the creation of extensive compound libraries for screening against a wide range of therapeutic targets. The potent anticancer and antimicrobial activities, coupled with emerging evidence for their utility in treating inflammatory conditions, pain, and psychiatric disorders, highlight the immense potential of this chemical class.

Future research should focus on a more detailed elucidation of the mechanisms of action for these compounds, particularly for their anti-inflammatory and CNS activities. The systematic exploration of structure-activity relationships, guided by computational modeling and in vitro screening, will be crucial for the rational design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued investigation of this compound analogs and derivatives holds significant promise for the discovery of novel and effective therapies for a multitude of human diseases.

References

- Furan, a five-membered aromatic heterocycle, has emerged as a core structural component in numerous pharmacologically active compounds. This review focuses on the biological activities associated with the furan ring and its derivatives, emphasizing its importance in modern drug discovery and development. Drawing upon recent scientific literature, this article highlights the role of the furan moiety in contributing to diverse therapeutic properties, including antibacterial

The Ascendant Furoyl Scaffold: A Technical Guide to Synthesis, Applications, and Bioactivity

Introduction: The Furan Ring as a Privileged Scaffold

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the architecture of a vast number of pharmacologically active compounds and advanced materials.[1] Its distinct electronic and steric characteristics, frequently serving as a bioisostere for phenyl rings, render it an invaluable component in medicinal chemistry for enhancing drug-receptor interactions, improving metabolic stability, and optimizing overall bioavailability. This in-depth technical guide provides a comprehensive exploration of substituted furoyl compounds, meticulously detailing their synthesis, diverse applications, and the intricate relationship between their structure and biological activity. This document is tailored for researchers, scientists, and professionals engaged in the dynamic field of drug development and materials science.

Part 1: The Synthetic Arsenal: Crafting Substituted Furoyl Compounds

The synthesis of the furan ring is a mature and versatile field within organic chemistry, offering a panoply of both classical and contemporary methodologies. The selection of a specific synthetic strategy is judiciously guided by the desired substitution pattern, the availability and compatibility of starting materials, and scalability considerations.

Foundational Methodologies: The Paal-Knorr and Feist-Benary Syntheses

The Paal-Knorr and Feist-Benary syntheses represent the bedrock of furan ring construction, prized for their reliability and broad applicability.

The Paal-Knorr Furan Synthesis: This venerable reaction remains one of the most robust and widely employed methods for preparing substituted furans from 1,4-dicarbonyl compounds.[2] The reaction typically proceeds via an acid-catalyzed intramolecular cyclization and dehydration of the diketone.[2]

-

Causality of Experimental Choice: The Paal-Knorr synthesis is often the go-to method when the requisite 1,4-dicarbonyl precursor is readily accessible. The choice of catalyst, ranging from protic acids (e.g., H₂SO₄, p-TsOH) to Lewis acids (e.g., ZnCl₂, BF₃·Et₂O), can be tailored to the sensitivity of the substituents on the starting material.[2] For instance, milder Lewis acids are preferred when acid-labile functional groups are present. The advent of microwave-assisted Paal-Knorr reactions has further enhanced its appeal by offering shorter reaction times and often improved yields under milder conditions.[3]

The Feist-Benary Furan Synthesis: This classical method offers a versatile route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[4][5]

-

Causality of Experimental Choice: The Feist-Benary synthesis is particularly advantageous for accessing furans with specific substitution patterns that may be challenging to achieve through other routes. The choice of a mild base, such as pyridine or triethylamine, is critical to prevent the hydrolysis of ester groups commonly found in β-dicarbonyl substrates.[4][6] The reactivity of the α-halo ketone follows the expected trend (I > Br > Cl), influencing the reaction conditions required.[4]

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran [2]

-

Materials:

-

Hexane-2,5-dione

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-TsOH (0.95 g, 5 mmol).

-

Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The theoretical amount is 1.8 mL.

-

Continue refluxing for 4-6 hours or until no more water is collected.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.

-

Experimental Protocol: Feist-Benary Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate [4]

-

Materials:

-

Chloroacetone

-

Ethyl acetoacetate

-

Triethylamine

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and triethylamine (1.2 eq).

-

Slowly add chloroacetone (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Modern Synthetic Strategies

While classical methods remain relevant, modern synthetic chemistry has introduced a range of more sophisticated and often milder techniques for constructing the furan nucleus.

Metal-Catalyzed Reactions: A plethora of metal-catalyzed reactions, particularly those employing gold, rhodium, and palladium, have emerged as powerful tools for furan synthesis. These methods often exhibit high atom economy and functional group tolerance. For instance, gold-catalyzed intermolecular cascade reactions of propargyl alcohols and alkynes provide an efficient route to di-, tri-, and tetrasubstituted furans.[1]

Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized many organic transformations, including furan synthesis. Microwave-assisted Paal-Knorr and Feist-Benary reactions often proceed with significantly reduced reaction times and improved yields, sometimes even in the absence of a catalyst.[2][7]

Comparative Analysis of Synthetic Routes

| Synthetic Method | Starting Materials | Catalyst/Reagent | General Conditions | Yields | Scope & Limitations |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid (protic or Lewis), Dehydrating agents | Aqueous or anhydrous acidic conditions, often with heating. | Generally high | Versatile for many substituted furans. The main limitation is the availability of the 1,4-dicarbonyl starting materials.[2][8] |

| Feist-Benary Synthesis | α-Halo ketones and β-dicarbonyl compounds | Base (e.g., pyridine, ammonia) | Condensation reaction, typically heated between 50-100°C.[8] | Moderate to high | Good for producing 2,5-disubstituted furans.[6] Regioselectivity can be an issue with unsymmetrical β-dicarbonyls. |

| Rhodium-Catalyzed Hydroformylation | Propargylic alcohols | Rh(acac)(CO)₂, PPh₃ | CO/H₂ (1:1, 40 bar), 80 °C, 24 h | 60-95% | High regioselectivity for the 3-substituted product, mild conditions. Requires high pressure of CO/H₂ gas.[9] |